6,8-difluoro-2-methyl-8H-quinolin-4-one
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Overview
Description
6,8-Difluoro-2-methyl-8H-quinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-2-methyl-8H-quinolin-4-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the catalytic hydrogenation of nitro groups on palladium/carbon (Pd/C) in ethanol, leading to the formation of fluorinated quinoline derivatives .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methyl-8H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C in ethanol.
Substitution: Nucleophilic reagents such as amines and thiols.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Amino and thioquinoline derivatives.
Scientific Research Applications
6,8-Difluoro-2-methyl-8H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in antimalarial and anticancer therapies.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-methyl-8H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Difluoro-2-methylquinolin-4-ol
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 8-Fluoro-2-methyl-4-quinolinol
Uniqueness
6,8-Difluoro-2-methyl-8H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 6 and 8 enhances its stability and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
6,8-difluoro-2-methyl-8H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4,8H,1H3 |
InChI Key |
AXZVXQOEUXQSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=CC(C2=N1)F)F |
Origin of Product |
United States |
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